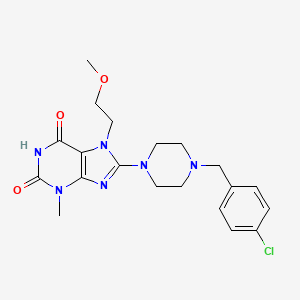
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O3 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is of significant interest in pharmacological research due to its potential biological activities. This compound is a member of the piperazine family, which has been extensively studied for various therapeutic applications, including neuropharmacological effects and enzyme inhibition.
- Molecular Formula : C20H25ClN6O3
- Molecular Weight : 432.91 g/mol
- Purity : Typically around 95% .
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of piperazine, including our compound of interest, demonstrate significant inhibitory effects on AChE. This activity is crucial for developing treatments for neurodegenerative diseases where cholinergic signaling is impaired .
2. Antidiabetic Potential
In studies involving GPR119 agonists, compounds similar to this compound have shown promise in improving glucose tolerance and promoting insulin secretion in models of type 2 diabetes . This suggests that our compound may also possess similar antidiabetic properties.
3. Neuroprotective Effects
The ability of piperazine derivatives to modulate neurotransmitter systems positions them as potential neuroprotective agents. The enhancement of cholinergic activity through AChE inhibition can lead to improved cognitive function and memory retention .
Study on Piperazine Derivatives
A study conducted by Varadaraju et al. (2013) evaluated various piperazine derivatives for their AChE inhibitory activity. The findings indicated that structural modifications significantly influenced the potency and efficacy of these compounds against AChE, suggesting that similar modifications could enhance the biological activity of our compound .
GPR119 Agonist Research
Another study explored the effects of fused-pyrimidine derivatives as GPR119 agonists, revealing that specific structural features contributed to their agonistic activity and metabolic benefits in diabetic models . This research underscores the potential for our compound to exhibit similar therapeutic effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN6O3 |
| Molecular Weight | 432.91 g/mol |
| AChE Inhibition | Yes |
| GPR119 Agonist Activity | Potentially positive |
| Neuroprotective Effects | Suggested |
Properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRNNVDWABYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














